7-Methoxyquinolin-3-amine
Overview
Description
7-Methoxyquinolin-3-amine is a nitrogen-containing heterocyclic compound. It contains a total of 24 bonds, including 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), 1 ether (aromatic), and 1 Pyridine .
Synthesis Analysis
The synthesis of quinoline derivatives like 7-Methoxyquinolin-3-amine has been reported in the literature . Various synthesis protocols have been used, including Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 7-Methoxyquinolin-3-amine includes 24 bonds, 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), 1 ether (aromatic), and 1 Pyridine .Chemical Reactions Analysis
Amines, including 7-Methoxyquinolin-3-amine, act as weak organic bases. They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions .Physical And Chemical Properties Analysis
7-Methoxyquinolin-3-amine has a molecular weight of 174.2 g/mol. It has 13 heavy atoms, 10 aromatic heavy atoms, 1 rotatable bond, 2 H-bond acceptors, and 1 H-bond donor . Its Log Po/w (iLOGP) is 1.62, indicating its lipophilicity .Scientific Research Applications
Methods of Application
Results: The compound has shown substantial efficacy in medicinal chemistry research, providing a foundation for future drug development .
Antimicrobial Agents
Results
One derivative, in particular, demonstrated high efficacy against E. coli and C. albicans with minimum inhibitory concentrations (MIC) of 7.812 µg/mL and 31.125 µg/mL, respectively .
Anti-Cancer Research
Methods of Application
Results: A specific scaffold reduced MDA-MB-231 cell viability significantly, indicating its potential as an anti-cancer agent .
Pharmacology
Results
Biochemistry
Results
Molecular Biology
Methods of Application
Antioxidant Development
Methods of Application
Results: Some derivatives have shown promising results in scavenging free radicals, suggesting their use as antioxidants in pharmaceuticals .
Anti-Inflammatory Agents
Methods of Application
Results: Certain derivatives have demonstrated significant anti-inflammatory effects, indicating their therapeutic potential .
Antimalarial Activity
Methods of Application
Results: Some derivatives exhibit potent antimalarial activity, with low cytotoxicity to human cells .
Anti-SARS-CoV-2 Research
Methods of Application
Results: Derivatives have been identified that show inhibitory activity against the virus, offering a starting point for drug development .
Anti-Tuberculosis Agents
Results
Some derivatives have shown high activity against M. tuberculosis, with minimal toxicity to host cells .
Cardiovascular Research
Methods of Application
Results: Initial studies indicate that certain derivatives can modulate cardiovascular parameters, which may be beneficial in treating cardiovascular conditions .
For the most up-to-date and detailed information, including quantitative data and statistical analyses, it is recommended to consult the latest scientific publications and databases. The provided references can serve as a starting point for further exploration .
Neuroprotective Agents
Methods of Application
Results: Some derivatives have shown potential in protecting neuronal cells from oxidative stress and apoptosis, indicating their neuroprotective capabilities .
Agricultural Chemistry
Methods of Application
Results: Certain derivatives have exhibited effective pest and weed control properties, suggesting their application in agriculture .
Material Science
Methods of Application
Results: The synthesized materials have shown promising electronic properties, making them suitable for use in various technological applications .
Analytical Chemistry
Methods of Application
Results: The derivatives have enhanced the sensitivity and specificity of analytical methods, improving detection capabilities .
Environmental Science
Methods of Application
Results: Findings contribute to understanding the environmental risks associated with the compound and its derivatives .
Veterinary Medicine
Methods of Application
Results: Some derivatives have shown promise in treating infections and diseases in animals, indicating their potential use in veterinary medicine .
For the most current and detailed information, including quantitative data and statistical analyses, consulting the latest scientific publications and databases is recommended. The provided references can serve as a starting point for further exploration .
Safety And Hazards
Future Directions
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with many substituted quinolines used as drugs with a wide range of bioactivities . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .
properties
IUPAC Name |
7-methoxyquinolin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-9-3-2-7-4-8(11)6-12-10(7)5-9/h2-6H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLSFALZGDMVDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=C(C=C2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398096 | |
Record name | 7-methoxyquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxyquinolin-3-amine | |
CAS RN |
87199-83-5 | |
Record name | 7-methoxyquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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